

# Preliminary Toxicity Assessment of Rovicurt: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Rovicurt

Cat. No.: B1679583

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Disclaimer: The following information is a preliminary toxicity assessment of the insecticide "**Rovicurt**." Publicly available information suggests that **Rovicurt** is a trade name for a pesticide formulation likely containing a mixture of the pyrethroid insecticide Cypermethrin and the organophosphate insecticide Fenitrothion. This guide provides a summary of the toxicological data available for these two active ingredients. The exact composition and potential synergistic effects of the specific **Rovicurt** formulation are not fully elucidated in the available literature.

## Introduction

**Rovicurt** is an insecticide reportedly used for the control of a variety of insect pests. This technical guide synthesizes available preclinical toxicity data for its likely active ingredients, Cypermethrin and Fenitrothion, to provide a preliminary assessment of its toxicological profile. The information is intended to inform researchers, scientists, and drug development professionals about the potential hazards, mechanisms of action, and experimental findings related to these compounds.

## Physicochemical Properties

Property	Cypermethrin	Fenitrothion
Chemical Class	Synthetic Pyrethroid	Organophosphate
Chemical Formula	C <sub>22</sub> H <sub>19</sub> Cl <sub>2</sub> NO <sub>3</sub>	C <sub>9</sub> H <sub>12</sub> NO <sub>5</sub> PS
Molecular Weight	416.3 g/mol	277.2 g/mol
Appearance	White to pale yellow crystalline solid	Yellow-brown liquid
Solubility in Water	Low	14 mg/L at 30 °C[1]
log P (octanol/water)	5.3 - 6.9	3.16[1]

## Non-Clinical Toxicity

### Acute Toxicity

The acute toxicity of Cypermethrin and Fenitrothion has been evaluated in various animal models. The following tables summarize the reported median lethal dose (LD50) and lethal concentration (LC50) values.

Table 1: Acute Oral Toxicity

Substance	Species	Route	LD50 (mg/kg)	Reference
Cypermethrin	Rat	Oral	250 (in corn oil)	[2]
Cypermethrin	Rat	Oral	4123 (in water)	[2]
Cypermethrin	Mouse	Oral	82 - 779	[2]
Fenitrothion	Rat	Oral	250 - 800	
Fenitrothion	Mouse	Oral	715 - 870	
Fenitrothion	Guinea Pig	Oral	500	
Fenitrothion	Chicken	Oral	28	

Table 2: Acute Dermal and Inhalation Toxicity

Substance	Species	Route	LD50/LC50	Reference
Cypermethrin	Rat	Dermal	1600 mg/kg	
Cypermethrin	Rabbit	Dermal	>2000 mg/kg	
Fenitrothion	Rat	Dermal	>890 mg/kg	
Fenitrothion	Mouse	Dermal	>3000 mg/kg	
Fenitrothion	Rat	Inhalation	5.0 mg/L (4h)	

## Genotoxicity and Carcinogenicity

Studies have indicated that Cypermethrin may have genotoxic potential, causing chromosomal abnormalities in the bone marrow and spleen cells of mice. It is classified as a possible human carcinogen due to an observed increase in lung tumors in female mice.

Mutagenicity studies for Fenitrothion have been reported as negative.

## Reproductive and Developmental Toxicity

A study on the effects of **Rovicurt** on rat testes revealed significant reproductive toxicity. Administration of **Rovicurt** at doses of 75, 150, and 380 mg/kg resulted in:

- Disruption of testicular stem cell (spermatogonia) proliferation at 380 mg/kg.
- Suppressed differentiation of early and middle spermatids at 75 and 159 mg/kg.
- Activation of late spermatids.
- Damage to the genome of spermatogenic epithelial cells at all tested doses.

Cypermethrin exposure in pregnant rats has been shown to lead to developmental delays in offspring. In male rats, it has been associated with an increased proportion of abnormal sperm and can induce impairments in the structure of seminiferous tubules and spermatogenesis at high doses.

## Mechanism of Action

The two likely active ingredients of **Rovicurt** have distinct mechanisms of action, leading to a broad spectrum of insecticidal activity and potentially complex toxicological effects in non-target organisms.

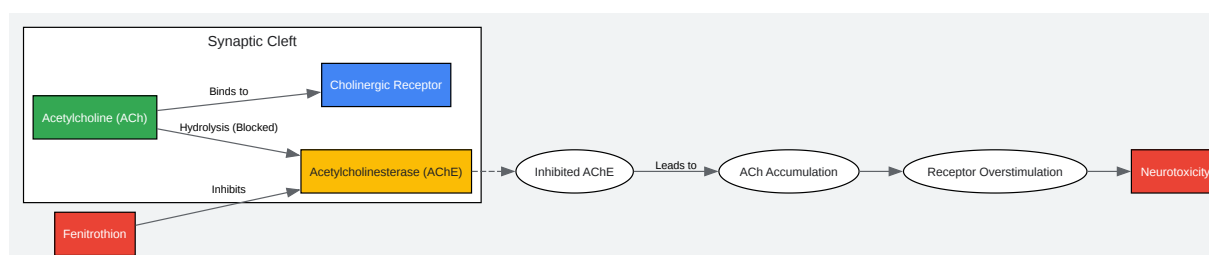
**Cypermethrin:** As a synthetic pyrethroid, Cypermethrin is a fast-acting neurotoxin. Its primary mode of action is the disruption of voltage-gated sodium channels in nerve cells. It binds to these channels, causing them to remain open for an extended period. This leads to a sustained influx of sodium ions, resulting in hyperexcitability of the nerve cells and continuous, uncontrolled nerve impulses. This overwhelming of the nervous system leads to muscle spasms, paralysis, and ultimately death in insects.



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Caption: Mechanism of action of Cypermethrin on voltage-gated sodium channels.

**Fenitrothion:** As an organophosphate, Fenitrothion's primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Fenitrothion causes an accumulation of ACh, leading to overstimulation of cholinergic receptors in both the central and peripheral nervous systems. This results in a range of symptoms from muscle tremors and convulsions to respiratory failure.



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Caption: Mechanism of action of Fenitrothion through acetylcholinesterase inhibition.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

**Cypermethrin:** In humans, Cypermethrin is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine. Worker exposure can be monitored by measuring these urinary metabolites. Following oral administration in human volunteers, approximately 72% of the trans isomer and 45% of the cis isomer dose were excreted as a cyclopropanecarboxylic acid metabolite in the urine within 24 hours. Dermal absorption appears to be low, with only about 0.1% of an applied dose being excreted in the urine within 72 hours.

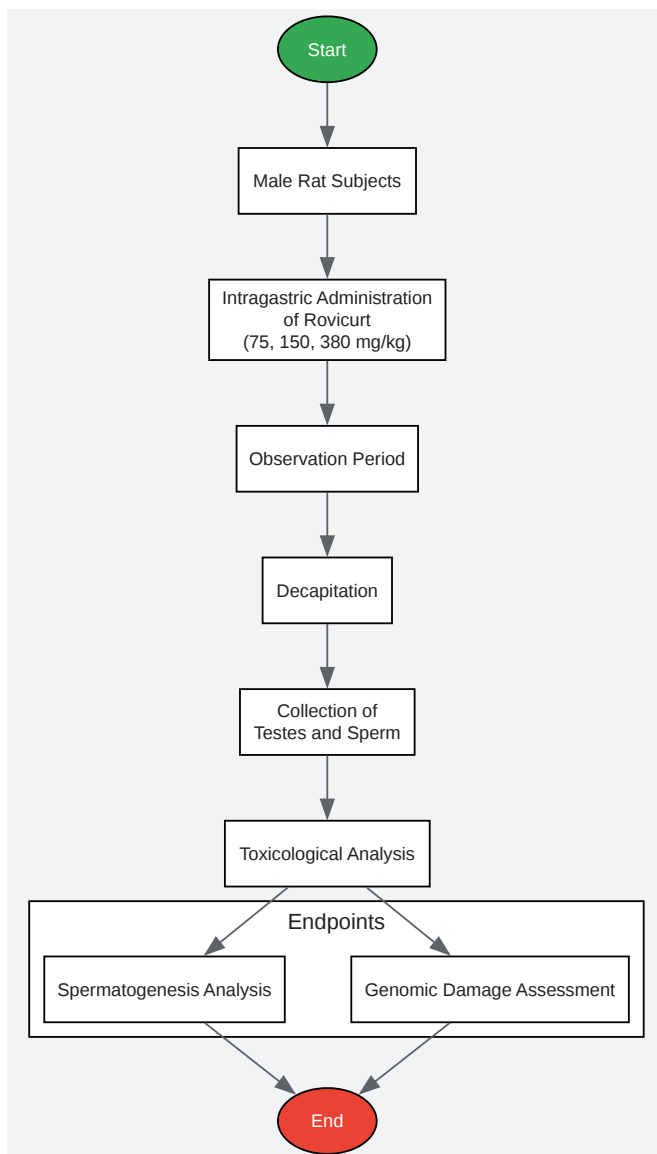
**Fenitrothion:** In mammals, Fenitrothion is rapidly detoxified and excreted, primarily in the urine. The main metabolites are desmethylfenitrothion, desmethylfenitrooxon, and 3-methyl-4-nitrophenol. Urinary excretion is almost complete within 24 hours of exposure. The liver is the principal site for the detoxification of Fenitrothion.

## Experimental Protocols

### Rat Testicular Toxicity Study of Rovicurt

- Test System: Male rats.
- Administration: Intragastric gavage.
- Dose Groups: 75 mg/kg, 150 mg/kg, and 380 mg/kg.
- Procedure: A single dose of **Rovicurt** was administered to the rats. To determine mutagenic activity in somatic cells, the same dose levels were used. For the assessment of spermatogenesis, 132 male rats were used. The animals were decapitated, and the testes and sperm were collected for analysis.
- Endpoints:
  - Quantitative analysis of spermatogenic epithelium in the testes.
  - Assessment of proliferation of testicular stem cells (spermatogonia).

- Evaluation of the differentiation of spermatids.
- Assessment of genomic damage to spermatogenic epithelial cells.



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## References

- 1. Fenitrothion (EHC 133, 1992) [inchem.org]
- 2. EXTOTOXNET PIP - CYPERMETHRIN [extotoxnet.orst.edu]
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